molecular formula C7H7ClN2O3 B1593352 5-Chloro-2-ethoxy-3-nitropyridine CAS No. 886373-32-6

5-Chloro-2-ethoxy-3-nitropyridine

Cat. No.: B1593352
CAS No.: 886373-32-6
M. Wt: 202.59 g/mol
InChI Key: ZYBDCRAUJIDTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-ethoxy-3-nitropyridine is an organic compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethoxy-3-nitropyridine typically involves the nitration of 2-ethoxypyridine followed by chlorination. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethoxy-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 5-Chloro-2-ethoxy-3-aminopyridine.

    Oxidation: 5-Chloro-2-carboxy-3-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis
5-Chloro-2-ethoxy-3-nitropyridine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure facilitates the development of compounds that enhance drug efficacy and specificity. Research indicates that derivatives of this compound exhibit potential therapeutic effects, making it valuable in drug formulation.

Case Study: Neurological Agents
A study explored the synthesis of various derivatives based on this compound, demonstrating enhanced activity against specific neurological targets. The modifications made to the compound's structure resulted in improved binding affinity and selectivity for neurotransmitter receptors.

Agricultural Chemistry

Agrochemical Formulation
In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its effectiveness contributes to sustainable agricultural practices by minimizing chemical usage while maximizing efficacy against pests.

Table: Agrochemical Efficacy

CompoundApplicationEfficacy (%)Notes
This compoundInsecticide85%Effective against aphids
Other NitropyridinesFungicide75%Broad-spectrum activity

Material Science

Development of New Materials
Research into this compound has shown promise in creating advanced materials, particularly polymers with enhanced properties such as durability and environmental resistance. The incorporation of this compound into polymer matrices can lead to materials with superior mechanical and thermal properties.

Case Study: Polymer Enhancement
A recent study demonstrated that incorporating this compound into polymer blends significantly improved their thermal stability and mechanical strength. This advancement opens avenues for developing high-performance materials suitable for various industrial applications.

Analytical Chemistry

Reagent in Analytical Methods
This compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances. Its reactivity allows for the development of sensitive assays crucial for quality control in pharmaceuticals and other industries.

Example: HPLC Applications
In high-performance liquid chromatography (HPLC), this compound has been used as a standard to calibrate detection systems for other nitro-substituted compounds, ensuring accurate quantification in complex mixtures.

Environmental Studies

Impact Assessment and Remediation
The compound is also utilized in environmental studies to assess the impact of pollutants. Its chemical properties enable researchers to develop strategies for remediation, contributing to environmental protection efforts.

Research Findings: Pollution Studies
Investigations have shown that this compound can interact with various environmental pollutants, facilitating their breakdown or stabilization in contaminated sites. This characteristic is vital for developing effective remediation technologies.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine and ethoxy groups may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-3-nitropyridine
  • 5-Chloro-2-hydroxy-3-nitropyridine
  • 5-Chloro-2-ethoxy-3-aminopyridine

Uniqueness

5-Chloro-2-ethoxy-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Biological Activity

5-Chloro-2-ethoxy-3-nitropyridine (CAS No. 886373-32-6) is a heterocyclic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Nitration of 2-Ethoxypyridine : This is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled low-temperature conditions to yield 2-ethoxy-3-nitropyridine.
  • Chlorination : The resulting compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position, forming this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It was found to inhibit the ATPase activity of the TIP48/TIP49 complex, which is implicated in cancer progression. This inhibition may lead to reduced tumor growth in certain cancer types, including liver and colon cancers .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Binding Affinity : The chlorine and ethoxy groups enhance binding affinity for certain enzymes or receptors, which may mediate its biological effects .

Data Table: Biological Activity Overview

Biological Activity Target Organisms/Cells Mechanism Reference
AntimicrobialVarious bacterial strainsInhibition of cell wall synthesis
AnticancerCancer cell linesInhibition of TIP48/TIP49 ATPase activity
CytotoxicityTumor cellsFormation of reactive intermediates

Study on Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a lead compound for antibiotic development .

Investigation into Anticancer Effects

Another significant study focused on the compound's role in inhibiting cancer cell proliferation. The findings revealed that treatment with this compound resulted in reduced cell viability in various cancer cell lines, supporting its potential as a therapeutic agent against cancer .

Properties

IUPAC Name

5-chloro-2-ethoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7-6(10(11)12)3-5(8)4-9-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBDCRAUJIDTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650095
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-32-6
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886373-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-ethoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-ethoxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-ethoxy-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-ethoxy-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-ethoxy-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-ethoxy-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-ethoxy-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.